![molecular formula C8H8ClN3 B1365291 8-Chloro-2-ethylimidazo[1,2-a]pyrazine CAS No. 391954-17-9](/img/structure/B1365291.png)
8-Chloro-2-ethylimidazo[1,2-a]pyrazine
Overview
Description
8-Chloro-2-ethylimidazo[1,2-a]pyrazine (CEIP) is an aromatic heterocyclic compound belonging to the pyrazine family. It is a colorless, volatile liquid with a strong, pungent odor. CEIP is an important intermediate in the synthesis of various pharmaceuticals and dyes. It is also used as a flavoring agent in food and beverages. CEIP has been studied extensively due to its potential therapeutic applications and its ability to interact with various biological molecules. In
Scientific Research Applications
Chemical Synthesis
This compound serves as a versatile scaffold in organic synthesis and drug development. It can be used to create various derivatives that have potential applications in medicinal chemistry .
Antimicrobial Evaluation
Derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their antimicrobial properties, indicating potential use in developing new antimicrobial agents .
Tuberculosis Treatment
Research has explored substituents at C2 and C6 positions of imidazo[1,2-a]pyridine analogues, which include structures similar to 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. These studies have found compounds with improved potency against tuberculosis .
Mechanism of Action
Target of Action
The primary targets of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been studied for their potential in various radical reactions for direct functionalization . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
As a unique chemical provided to early discovery researchers , its effects are likely under investigation.
properties
IUPAC Name |
8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLICETQWBPEXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CN=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477044 | |
Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-ethylimidazo[1,2-a]pyrazine | |
CAS RN |
391954-17-9 | |
Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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